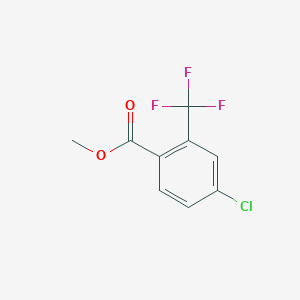
Methyl 4-chloro-2-(trifluoromethyl)benzoate
Overview
Description
“Methyl 4-chloro-2-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 115591-65-6 . It has a molecular weight of 238.59 . The compound is typically stored in a dry room at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H6ClF3O2 . Unfortunately, the specific structural details are not available in the retrieved data.
Physical and Chemical Properties Analysis
“this compound” is a solid or liquid at room temperature . The compound is sealed and stored in a dry room at room temperature .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Methyl 4-chloro-2-(trifluoromethyl)benzoate has been utilized in various chemical syntheses and structural analyses. One study involved the synthesis of a compound known as amidoflumet, where the orientations of two side chains formed an intramolecular N—H⋯O hydrogen bond, demonstrating the compound's structural properties (Kimura & Hourai, 2005). Additionally, another study explored the structural similarities among trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, highlighting the significance of trifluoromethyl groups in these structures (Li et al., 2005).
Pharmaceutical and Biological Applications
In the realm of pharmaceuticals and biology, molecules bearing trifluoromethoxy groups, like this compound, have been noted for their desirable pharmacological and biological properties. A protocol for synthesizing trifluoromethoxylated aromatic compounds, which are significant in the discovery and development of new pharmaceuticals and agrochemicals, highlights the importance of such compounds (Feng & Ngai, 2016). Additionally, salicylanilide 4-(trifluoromethyl)benzoates have shown significant antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), which underscores the potential of this compound derivatives in antimicrobial applications (Krátký et al., 2013).
Material Science and Liquid Crystals
In material science, especially in the study of liquid crystals, this compound derivatives have been investigated for their mesomorphic properties. A study on 4-(4-X-substituted benzylideneamino) phenyl 4-Y-substituted benzoates, where X and Y included trifluoromethyl groups, revealed significant findings about the nematic-isotropic transition temperatures, indicating the compound's potential in liquid crystal applications (Matsunaga et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 4-chloro-2-(trifluoromethyl)benzoate is an ester It’s known that esters often undergo reactions at the benzylic position .
Mode of Action
The compound’s interaction with its targets involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position can be resonance stabilized, which allows for these reactions to occur .
Biochemical Pathways
The compound’s ester group is a powerful functional group transformation intermediate in organic synthesis . This suggests that it could potentially influence a variety of biochemical pathways.
Pharmacokinetics
The compound has a melting point of 13-14 °c (lit), a boiling point of 94-95 °C/21 mmHg (lit), and a density of 1268 g/mL at 25 °C (lit) . These properties could potentially impact its bioavailability.
Result of Action
The compound’s ability to undergo reactions at the benzylic position suggests that it could potentially influence a variety of molecular and cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactions at the benzylic position can be influenced by factors such as temperature and pressure . Furthermore, the compound should be stored in a sealed and dry environment at room temperature .
Properties
IUPAC Name |
methyl 4-chloro-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-8(14)6-3-2-5(10)4-7(6)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOXZNZUKPMTMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701262553 | |
| Record name | Methyl 4-chloro-2-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115591-65-6 | |
| Record name | Methyl 4-chloro-2-(trifluoromethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115591-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloro-2-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


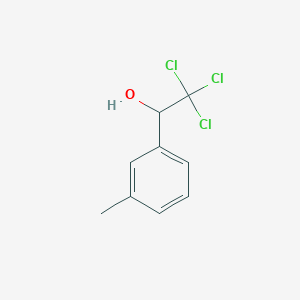
![1-[4-[(3-Chlorophenyl)methoxy]phenoxy]-3-methoxypropan-2-ol](/img/structure/B1643561.png)
![6-Ethyl-2-phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine](/img/structure/B1643564.png)
![4,4,6',10',10',13'-Hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1643575.png)
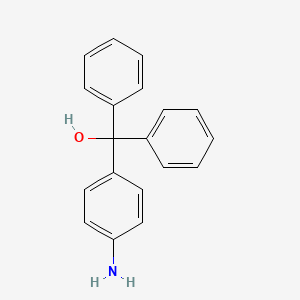
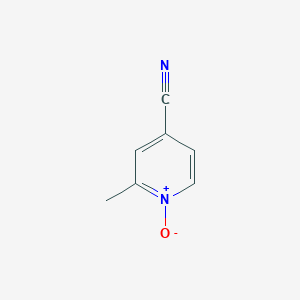
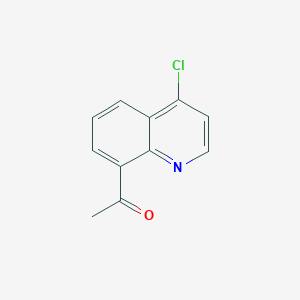
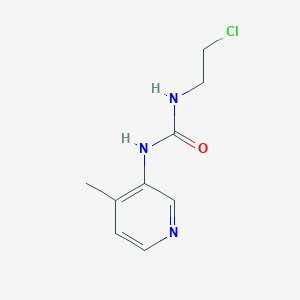
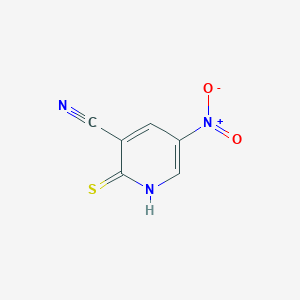
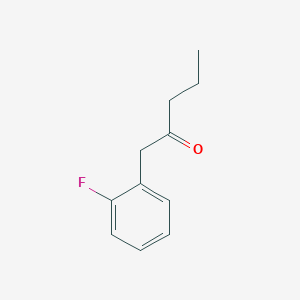
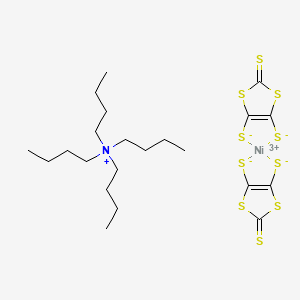
![3'-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1643609.png)
![5-[(2E,5E)-2,5-bis[(2Z)-2-(1,1,3-trimethylbenzo[e]indol-2-ylidene)ethylidene]cyclopentylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B1643613.png)

